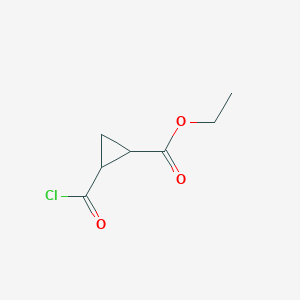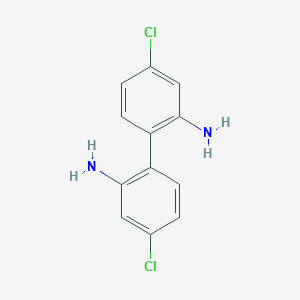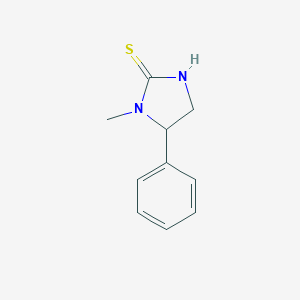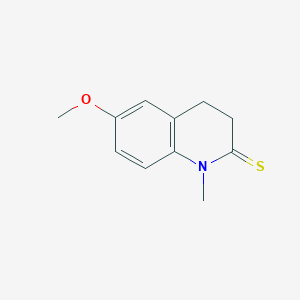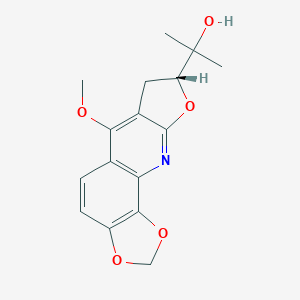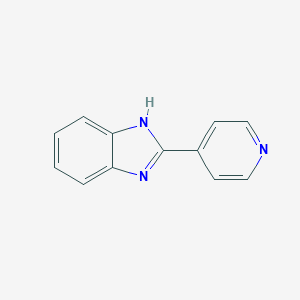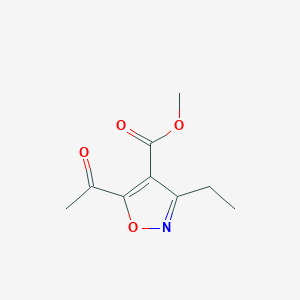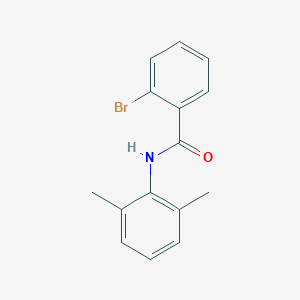
Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(2-methylpropoxy)phenyl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(2-methylpropoxy)phenyl)methyl)-, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(2-methylpropoxy)phenyl)methyl)-, has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, as it exhibits anti-tumor activity by inducing apoptosis in cancer cells. It has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
The mechanism of action of Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(2-methylpropoxy)phenyl)methyl)-, is not fully understood. However, studies have suggested that it induces apoptosis in cancer cells by inhibiting the activity of key enzymes involved in cell proliferation and survival. It also exhibits antioxidant activity, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects:
Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(2-methylpropoxy)phenyl)methyl)-, has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are known to contribute to the development of various diseases. It has also been shown to modulate the activity of various enzymes involved in cellular metabolism.
実験室実験の利点と制限
Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(2-methylpropoxy)phenyl)methyl)-, has several advantages and limitations for use in lab experiments. Its synthesis method is relatively simple, and it can be easily obtained in large quantities. However, its low solubility in water and other solvents may limit its use in certain experiments.
将来の方向性
There are several future directions for research on Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(2-methylpropoxy)phenyl)methyl)-. One potential direction is to further investigate its potential therapeutic effects in cancer and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to better understand its biochemical and physiological effects. Additionally, research could focus on modifying the compound's structure to improve its solubility and other properties for use in lab experiments.
Conclusion:
Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(2-methylpropoxy)phenyl)methyl)-, is a compound that has shown promising results in various fields of scientific research. Its potential applications in cancer and neurodegenerative diseases make it a compound of interest for future research. However, further studies are needed to fully understand its mechanism of action and to improve its properties for use in lab experiments.
合成法
Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(2-methylpropoxy)phenyl)methyl)-, is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the condensation of 4-(diethylamino)benzaldehyde with 4-(2-methylpropoxy)benzylamine in the presence of hydrazine hydrate. The resulting product is further treated with carbon disulfide to obtain the final product.
特性
CAS番号 |
186453-63-4 |
|---|---|
分子式 |
C23H32N4OS |
分子量 |
412.6 g/mol |
IUPAC名 |
1-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-[[4-(2-methylpropoxy)phenyl]methyl]thiourea |
InChI |
InChI=1S/C23H32N4OS/c1-5-27(6-2)21-11-7-20(8-12-21)16-25-26-23(29)24-15-19-9-13-22(14-10-19)28-17-18(3)4/h7-14,16,18H,5-6,15,17H2,1-4H3,(H2,24,26,29)/b25-16+ |
InChIキー |
BDCAUNACVSNGCW-PCLIKHOPSA-N |
異性体SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=S)NCC2=CC=C(C=C2)OCC(C)C |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=S)NCC2=CC=C(C=C2)OCC(C)C |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=S)NCC2=CC=C(C=C2)OCC(C)C |
同義語 |
Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-( 2-methylpropoxy)phenyl)methyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



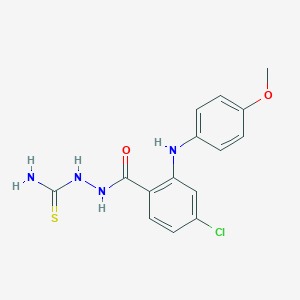
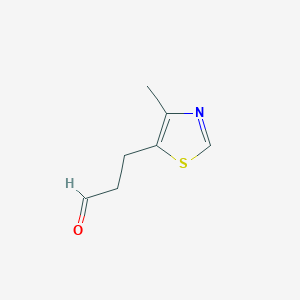

![Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate](/img/structure/B64938.png)
